molecular formula C9H6BrFO2 B2942671 8-Bromo-6-fluorochroman-4-one CAS No. 1092350-87-2

8-Bromo-6-fluorochroman-4-one

Cat. No. B2942671
CAS RN: 1092350-87-2
M. Wt: 245.047
InChI Key: KBLVYCPSTDBXCB-UHFFFAOYSA-N
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Description

8-Bromo-6-fluorochroman-4-one is a heterobicyclic compound with the CAS Number: 1092350-87-2 . It has a molecular weight of 245.05 . The IUPAC name for this compound is 8-bromo-6-fluoro-2,3-dihydro-4H-chromen-4-one .


Molecular Structure Analysis

The molecular structure of 8-Bromo-6-fluorochroman-4-one can be represented by the linear formula: C9H6BrFO2 . The InChI code for this compound is 1S/C9H6BrFO2/c10-7-4-5(11)3-6-8(12)1-2-13-9(6)7/h3-4H,1-2H2 .


Physical And Chemical Properties Analysis

8-Bromo-6-fluorochroman-4-one is a solid at room temperature . It is stored in a dry environment at room temperature .

Scientific Research Applications

Medicinal Chemistry

Chromanone or Chroman-4-one, which “8-Bromo-6-fluorochroman-4-one” is a derivative of, is a significant heterobicyclic compound and acts as a building block in medicinal chemistry for the isolation, designing, and synthesis of novel lead compounds .

Biological Activities

Chromanone derivatives, including “8-Bromo-6-fluorochroman-4-one”, are associated with diverse biological activities . They show various biological activities such as anticancer, tumor necrosis factor-α (TNF-α) inhibitors, antivascular, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, antileishmanial, insecticidal, spasmolytic, analgesic, anti-inflammatory, anticoagulant, estrogenic inhibitor, anti-acetylcholinesterase (AchE) inhibitor, antihuman immunodeficiency virus (HIV), anticonvulsant, antidepressants, anticoronal, and antitubercular activity .

Alzheimer’s Disease Research

In vitro studies revealed that certain chromanone derivatives exhibited high binding affinities to Aβ plaques, which are a hallmark of Alzheimer’s disease .

Organic Synthesis

Chroman-4-one is an important intermediate and key component in organic synthesis .

Drug Designing and Development

Chroman-4-one is a versatile scaffold exhibiting a wide range of pharmacological activities, making it a critical template in drug designing and development .

Research into More Effective Synthesis Methods

Due to poor yield in the case of chemical synthesis and expensive isolation procedure from natural compounds, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fumes) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

While specific future directions for 8-Bromo-6-fluorochroman-4-one were not found in the search results, it is known that chromanone derivatives are significant structural entities in the field of medicinal chemistry . They act as major building blocks in a large class of medicinal compounds . Therefore, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs .

properties

IUPAC Name

8-bromo-6-fluoro-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFO2/c10-7-4-5(11)3-6-8(12)1-2-13-9(6)7/h3-4H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBLVYCPSTDBXCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1=O)C=C(C=C2Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-6-fluorochroman-4-one

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